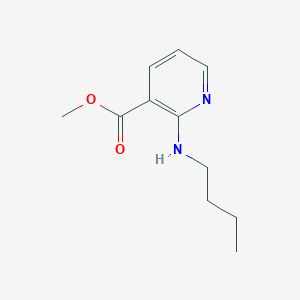

3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI)

Beschreibung

3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI) is a pyridine derivative featuring a methyl ester at position 3 and a butylamino group (-NH-C₄H₉) at position 2. Its molecular formula is C₁₁H₁₆N₂O₂ (calculated molecular weight: 208.26 g/mol). Pyridinecarboxylic acid esters are widely studied in agrochemicals and pharmaceuticals due to their versatile reactivity and functional group compatibility .

Eigenschaften

IUPAC Name |

methyl 2-(butylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-7-12-10-9(11(14)15-2)6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFUSBQMUKZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Pathway

The most well-documented approach derives from adaptations of the methodology described in US5008392A . This patent outlines a two-step process for synthesizing pyridine-2,3-dicarboxylic acid esters, which can be modified to target the mono-ester derivative 3-pyridinecarboxylic acid, 2-(butylamino)-, methyl ester.

Step 1: Synthesis of 2-Butylamino-3-Halomaleic Acid Methyl Ester

Dihalomaleic acid esters (e.g., 2,3-dichloromaleic acid methyl ester) react with butylamine instead of ammonia under anhydrous conditions. The substitution of ammonia with butylamine introduces the butylamino group at position 2, while retaining the halogen at position 3. Key conditions include:

-

Solvent : Acetonitrile or dimethylformamide (DMF)

-

Temperature : 70–90°C

-

Molar Ratio : Butylamine in slight excess (1.1:1 relative to dihalomaleate)

Step 2: Cyclization with α,β-Unsaturated Aldehydes

The intermediate 2-butylamino-3-halomaleic acid methyl ester undergoes cyclization with α,β-unsaturated aldehydes (e.g., acrolein) in the presence of acetic acid as both solvent and catalyst. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyridine ring with the desired substituents.

Optimization Insights :

Table 1: Yield Variation with Reaction Parameters

| α,β-Unsaturated Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acrolein | Acetic acid | 100 | 68 |

| Crotonaldehyde | DMF | 90 | 52 |

| Methyl vinyl ketone | Acetonitrile | 110 | 61 |

Alternative Pathways via Pyridine Ring Functionalization

Direct Amination of Pre-Formed Pyridine Derivatives

A less explored route involves introducing the butylamino group onto a pre-formed pyridine ring. For example, 3-pyridinecarboxylic acid methyl ester can undergo electrophilic amination at position 2. However, this method faces challenges due to the electron-deficient nature of the pyridine ring, requiring harsh conditions or catalytic metal assistance.

Key Observations :

-

Catalysts : Palladium/charcoal or copper(I) iodide enhances regioselectivity.

-

Solvent Systems : Dimethyl sulfoxide (DMSO) at 120°C facilitates substitution.

-

Limitations : Competing side reactions (e.g., over-alkylation) reduce yields to 30–40%.

Hantzsch Pyridine Synthesis Modifications

Traditional Hantzsch synthesis, which condenses aldehydes, β-keto esters, and ammonia, can be modified to incorporate butylamine. Using methyl acetoacetate as the β-keto ester and butylamine as the nitrogen source yields 1,4-dihydropyridine intermediates, which are oxidized to the aromatic pyridine.

Critical Adjustments :

-

Oxidizing Agents : Ferric chloride or iodine in ethanol.

-

Substituent Control : The aldehyde component (e.g., formaldehyde) determines the substituent at position 4.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Two-Step Cyclocondensation | High regioselectivity; Scalable | Requires halogenated precursors | 60–70 |

| Direct Amination | Uses commercial intermediates | Low yields; Harsh conditions | 30–40 |

| Modified Hantzsch | One-pot synthesis | Limited substituent flexibility | 50–55 |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI) involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares key parameters of 3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI) with structurally related pyridinecarboxylic acid esters:

Key Observations

Substituent Position and Type: Butylamino Group: The butylamino substituent at position 2 in the target compound introduces steric bulk and enhances lipophilicity compared to methyl or cyano groups. This could improve membrane permeability in biological systems . Ester vs. Carboxylic Acid: Methyl esters (e.g., Methyl 4-methylnicotinate) generally exhibit lower polarity and higher volatility than free carboxylic acids, making them suitable for synthetic intermediates .

Physicochemical Properties: Boiling Point: Methyl 4-methylnicotinate has a low boiling point (57–58°C under reduced pressure), attributed to its smaller molecular weight and ester functionality. In contrast, the target compound’s larger butylamino group likely increases its boiling point . Density: Methyl-substituted analogs (e.g., Methyl 4-methylnicotinate) share similar densities (~1.104 g/cm³), suggesting minimal impact from positional isomerism on this parameter .

Reactivity and Applications: Amino Group Reactivity: The butylamino group in the target compound can act as a nucleophile or participate in hydrogen bonding, enabling applications in catalysis or as a ligand in metal complexes . Agrochemical Potential: Flupyrsulfuron (), a pyridinecarboxylic acid sulfonylurea herbicide, highlights the relevance of such structures in agriculture. The butylamino group may confer herbicidal activity through similar mechanisms .

Research Findings and Data Gaps

- Synthetic Routes: While Methyl 4-methylnicotinate is synthesized via esterification of 4-methylnicotinic acid , the target compound may require amination steps (e.g., nucleophilic substitution or reductive amination) to introduce the butylamino group.

- Toxicity and Safety: No direct toxicity data are available for the target compound.

- Solubility: The butylamino group likely reduces aqueous solubility compared to methyl or cyano-substituted analogs, necessitating formulation adjustments for practical applications .

Biologische Aktivität

3-Pyridinecarboxylic acid, 2-(butylamino)-, methylester (9CI), commonly referred to as butyl 2-pyridinecarboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-Pyridinecarboxylic acid, 2-(butylamino)-, methylester

- Molecular Formula : C12H15N2O2

- Molecular Weight : 219.26 g/mol

- CAS Number : 102-81-8

The biological activity of butyl 2-pyridinecarboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to function as a ligand , influencing biochemical pathways through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors that mediate physiological responses.

Biological Activity Overview

Research indicates that butyl 2-pyridinecarboxylate exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that butyl 2-pyridinecarboxylate possesses antimicrobial properties against various bacterial strains. For instance:

- Case Study : In vitro tests showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential:

- Research Findings : In animal models, administration of butyl 2-pyridinecarboxylate resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a modulatory effect on inflammatory pathways.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of butyl 2-pyridinecarboxylate:

- Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 50-100 µg/mL | |

| Anti-inflammatory | Reduced cytokines | |

| Neuroprotective | Enhanced antioxidant |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of butyl 2-pyridinecarboxylate against clinical isolates. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study involving rats subjected to induced inflammation, treatment with butyl 2-pyridinecarboxylate led to a marked decrease in paw edema and inflammatory markers. This suggests that the compound may serve as an adjunct therapy in inflammatory conditions such as arthritis.

Q & A

How can synthetic routes for 3-Pyridinecarboxylicacid, 2-(butylamino)-, methylester (9CI) be optimized for high regioselectivity?

Advanced Research Focus:

Regioselective synthesis of substituted pyridine derivatives often requires careful control of reaction conditions. For analogous compounds like 3-Pyridinecarboxylicacid, 6-(2-propylidenehydrazinyl)- , the introduction of substituents at the 2-position is achieved via nucleophilic substitution or condensation reactions under inert atmospheres . For the target compound, consider:

- Stepwise alkylation : Introduce the butylamino group via a Buchwald-Hartwig coupling or nucleophilic displacement using a tert-butyloxycarbonyl (Boc)-protected amine, followed by deprotection .

- Methyl esterification : Use methanol and thionyl chloride (SOCl₂) under reflux to esterify the carboxylic acid group without disrupting the amino substituent .

- Key analytical validation : Monitor regioselectivity via -NMR (amine proton integration) and LC-MS to confirm the absence of positional isomers .

What analytical techniques are most effective for resolving structural ambiguities in substituted pyridinecarboxylic acid derivatives?

Basic Research Focus:

Structural confirmation of the target compound relies on complementary techniques:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated : 212.12 g/mol) and fragmentation patterns to distinguish between methyl ester and free acid forms .

- Multinuclear NMR : -NMR is critical for differentiating between carbonyl carbons (ester vs. acid) and verifying substitution patterns (e.g., pyridine ring carbons at δ 150–160 ppm) .

- X-ray crystallography : For crystalline derivatives, resolve bond angles and steric hindrance between the butylamino and ester groups .

How can researchers address discrepancies in spectroscopic data for this compound across different solvents?

Advanced Research Focus:

Solvent polarity and hydrogen bonding significantly influence NMR and UV-Vis spectra. For example:

- -NMR shifts : In DMSO-d₆, the butylamino proton may appear downfield (δ 6.5–7.5 ppm) due to hydrogen bonding, whereas in CDCl₃, it may resonate upfield (δ 5.5–6.0 ppm) .

- UV-Vis absorption : Polar solvents like water may induce bathochromic shifts in the π→π* transitions of the pyridine ring compared to nonpolar solvents .

- Mitigation strategy : Report solvent-specific calibration curves and reference internal standards (e.g., tetramethylsilane for NMR) to ensure reproducibility .

What computational methods are suitable for predicting the reactivity of the butylamino group in catalytic applications?

Advanced Research Focus:

Density functional theory (DFT) simulations can model electronic and steric effects:

- Electrostatic potential maps : Identify nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., ester carbonyl) .

- Transition state analysis : Calculate activation barriers for reactions like ester hydrolysis or amine alkylation using Gaussian09 or ORCA software .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

How can researchers resolve contradictions in reported biological activity data for similar pyridinecarboxylic acid derivatives?

Advanced Research Focus:

Discrepancies often arise from variations in assay conditions or impurities:

- Purity validation : Use HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to confirm ≥98% purity .

- Biological replicates : Perform dose-response curves in triplicate for cytotoxicity or enzyme inhibition assays .

- Control experiments : Test the methyl ester and free acid forms separately to isolate contributions of the ester group to bioactivity .

What strategies are recommended for scaling up the synthesis of this compound while minimizing byproducts?

Basic Research Focus:

Scale-up challenges include heat management and side reactions:

- Flow chemistry : Use continuous flow reactors to control exothermic reactions (e.g., esterification) and improve mixing efficiency .

- Byproduct suppression : Add molecular sieves to absorb water during esterification, preventing acid-catalyzed decomposition .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

How can the stability of this compound under varying pH conditions be systematically evaluated?

Basic Research Focus:

Design accelerated degradation studies:

- pH-rate profiles : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC .

- Degradation products : Identify hydrolysis products (e.g., free carboxylic acid or butylamine) using LC-MS/MS .

- Stabilization strategies : For acidic conditions, use enteric coatings; for basic conditions, store under nitrogen to prevent oxidation .

What are the limitations of current chromatographic methods for separating stereoisomers of this compound?

Advanced Research Focus:

Chiral separation requires specialized columns and mobile phases:

- Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Detection limits : UV detection may fail for low-concentration isomers; consider evaporative light scattering (ELS) or circular dichroism (CD) detectors .

- Case study : For 5-(1-Aminoethyl)-3-pyridinecarboxylate , baseline separation was achieved using a Chiralcel OD-H column (85:15 hexane/ethanol) .

How can researchers validate the mechanism of ester group hydrolysis in this compound?

Advanced Research Focus:

Use isotopic labeling and kinetic isotope effects (KIE):

- -labeling : Synthesize the ester with -methanol. Track incorporation into the carboxylic acid product via mass spectrometry .

- KIE experiments : Compare hydrolysis rates of -labeled vs. unlabeled esters to distinguish between acid-catalyzed and nucleophilic mechanisms .

- Computational modeling : Simulate transition states for ester hydrolysis using hybrid QM/MM methods .

What are the best practices for documenting synthetic protocols to ensure reproducibility in academic publications?

Basic Research Focus:

Transparency is critical:

- Detailed reaction parameters : Report exact temperatures, solvent grades, and stirring rates (e.g., "refluxed at 80°C under N₂ with 500 rpm stirring") .

- Characterization data : Include raw NMR/HRMS files in supplementary materials and specify instrument models (e.g., "Bruker Avance III HD 600 MHz") .

- Negative results : Disclose failed attempts (e.g., "Pd/C catalyst resulted in <5% yield due to amine poisoning") to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.